C.I. Acid yellow 172
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Overview
Description
C.I. Acid yellow 172 is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields including dyeing, biological research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid yellow 172 typically involves multiple steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as anilinosulphonyl phenyl, under controlled pH conditions to form the azo compound.
Sulphonation: The resulting azo compound undergoes sulphonation to introduce sulphonate groups, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: High-purity starting materials are prepared and purified.
Reaction Control: Precise control of temperature, pH, and reaction time to optimize yield and purity.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
C.I. Acid yellow 172 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
C.I. Acid yellow 172 has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their function.
Interference with Cellular Processes: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar applications in pH indicators and dyeing.
Congo Red: Used in histology for staining amyloid proteins.
Disazopyrazolones: Known for their use in pigments and dyes.
Uniqueness
C.I. Acid yellow 172 is unique due to its specific structural features, which confer distinct chemical properties and applications. Its combination of azo and sulphonate groups makes it highly soluble in water and versatile in various chemical reactions.
Properties
CAS No. |
15792-51-5 |
---|---|
Molecular Formula |
C22H16Cl2N5NaO6S2 |
Molecular Weight |
604.4 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C22H17Cl2N5O6S2.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14;/h2-12,21,28H,1H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
CSZFHVQHDJJYJG-UHFFFAOYSA-M |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
Isomeric SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
15792-51-5 | |
Origin of Product |
United States |
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